molecular formula C11H14BrNO B1199205 4-(4-Bromophenyl)piperidin-4-ol CAS No. 57988-58-6

4-(4-Bromophenyl)piperidin-4-ol

Cat. No. B1199205
CAS RN: 57988-58-6
M. Wt: 256.14 g/mol
InChI Key: QNLXJYQUWCNYBH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidin-4-ol is a compound of interest in various fields, including organic chemistry and medicinal chemistry, due to its unique structure and potential applications. The molecule consists of a piperidine ring substituted with a 4-bromophenyl group and a hydroxyl group at the same carbon, providing distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related piperidin-4-ols involves several key steps, including cyclization reactions, reductions, and rearrangements. An example of a related synthesis approach is the gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and spontaneous Ferrier rearrangement to yield piperidin-4-ols. This method demonstrates modularity, efficiency, and good stereoselectivity, highlighting the synthetic accessibility of such compounds (Cui, Li, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Bromophenyl)piperidin-4-ol has been characterized by various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy. These analyses provide detailed information on the vibrational and electronic structures, as well as insight into hydrogen bonding patterns and molecular geometry (Vitnik & Vitnik, 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Bromophenyl)piperidin-4-ol and its analogues include enantiomeric resolutions, chiral synthesis, and interactions with organoboron reagents. These reactions underscore the compound's reactivity and its potential utility in asymmetric synthesis and chiral resolution processes (Senda, Ogasawara, & Hayashi, 2001).

Physical Properties Analysis

The physical properties of 4-(4-Bromophenyl)piperidin-4-ol derivatives, including their crystalline structure and hydrogen bonding patterns, have been elucidated through X-ray diffraction studies. These studies reveal the compound's solid-state characteristics, such as molecular packing, hydrogen bond arrangements, and crystal lattice parameters, contributing to a deeper understanding of its physical properties (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Properties Analysis

The chemical properties of 4-(4-Bromophenyl)piperidin-4-ol and related compounds are defined by their reactivity and interactions with various chemical reagents. Studies focusing on the synthesis, characterization, and reactivity of these compounds provide valuable insights into their chemical behavior, including reactivity patterns, stereochemistry, and potential for forming derivatives with diverse biological activities (Bi, 2014).

Scientific Research Applications

1. Alzheimer’s Disease Treatment

  • Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol derivatives were synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 M and 0.038 M, respectively .
  • Methods of Application: The compounds were synthesized and their activities were evaluated using in-vitro and in-silico based studies .
  • Results: Both compounds also acted as a good antioxidant agent (IC50 = 26.38 M for AB11 and 23.99 M for AB14), while AB11 is the only molecule that displayed moderate inhibition of amyloid beta (A ) (43.25% at 500 M) .

2. HIV Treatment

  • Summary of Application: A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
  • Methods of Application: The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
  • Results: The CCR5 antagonistic activities of the compounds have also been evaluated .

3. Analgesic Effects

  • Summary of Application: 4-(4-Bromophenyl)-4-piperidinol is reported to show potential analgesic effects .
  • Methods of Application: The analgesic effects of 4-(4-bromophenyl)-4-piperidinol in mice has been studied using a tail immersion assay .
  • Results: The specific results or outcomes of this study are not provided in the available information .

4. Fluorescent Sigma Receptor Probes

  • Summary of Application: 4-(4-Chlorophenyl)piperidin-4-ol, a compound similar to 4-(4-Bromophenyl)piperidin-4-ol, can be used as potential fluorescent sigma receptor probes .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
  • Results: The specific results or outcomes of this study are not provided in the available information .

5. Antioxidant Activity

  • Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol is reported to show potential antioxidant activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
  • Results: The specific results or outcomes of this study are not provided in the available information .

6. Unknown Application

  • Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol hydrochloride is a compound that is available for purchase, but its specific applications are not provided in the available information .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
  • Results: The specific results or outcomes of this study are not provided in the available information .

4. Fluorescent Sigma Receptor Probes

  • Summary of Application: 4-(4-Chlorophenyl)piperidin-4-ol, a compound similar to 4-(4-Bromophenyl)piperidin-4-ol, can be used as potential fluorescent sigma receptor probes .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
  • Results: The specific results or outcomes of this study are not provided in the available information .

5. Antioxidant Activity

  • Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol is reported to show potential antioxidant activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
  • Results: The specific results or outcomes of this study are not provided in the available information .

6. Unknown Application

  • Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol hydrochloride is a compound that is available for purchase, but its specific applications are not provided in the available information .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
  • Results: The specific results or outcomes of this study are not provided in the available information .

Safety And Hazards

The safety data sheet for “4-(4-Bromophenyl)piperidin-4-ol” indicates that it can cause skin and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

4-(4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLXJYQUWCNYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206712
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)piperidin-4-ol

CAS RN

57988-58-6
Record name 4-(4-Bromophenyl)-4-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57988-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)piperidin-4-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Vangveravong, M Taylor, J Xu, J Cui, W Calvin… - Bioorganic & medicinal …, 2010 - Elsevier
A series of indole, 7-azaindole, benzofuran, and benzothiophene compounds have been prepared and evaluated for affinity at D 2-like dopamine receptors. These compounds share …
Number of citations: 26 www.sciencedirect.com
D St-Cyr, DF Ceccarelli, S Orlicky, AM van der Sloot… - Science …, 2021 - science.org
Pharmacological control of the ubiquitin-proteasome system (UPS) is of intense interest in drug discovery. Here, we report the development of chemical inhibitors of the ubiquitin-…
Number of citations: 16 www.science.org
S Vangveravong, E McElveen, M Taylor, J Xu… - Bioorganic & medicinal …, 2006 - Elsevier
A series of indole compounds have been prepared and evaluated for affinity at D 2 -like dopamine receptors using stably transfected HEK cells expressing human D 2 , D 3 , or D 4 …
Number of citations: 47 www.sciencedirect.com
A Sakhteman, A Foroumadi, M Sharifzadeh… - Bioorganic & medicinal …, 2009 - Elsevier
A convenient route for the synthesis of some 2-propen-1-one derivatives with E isomeric configuration is described. The activity of the synthesized compounds was evaluated through …
Number of citations: 5 www.sciencedirect.com
A Morsy, PC Trippier - Journal of Medicinal Chemistry, 2018 - ACS Publications
Alzheimer’s disease (AD) is the most common dementia. No cure exists, and current treatment only manages early symptoms. Mitochondrial dysfunction is a hallmark of amyloid-β (Aβ) …
Number of citations: 42 pubs.acs.org
A Junker, R Balasubramanian… - Journal of Medicinal …, 2016 - ACS Publications
UDP and UDP-glucose activate the P2Y 14 receptor (P2Y 14 R) to modulate processes related to inflammation, diabetes, and asthma. A computational pipeline suggested alternatives …
Number of citations: 37 pubs.acs.org
Z Xu - 2020 - scholar.archive.org
Seven transmembrane domain (7TM) G protein-coupled receptors (GPCRs) are the largest family of cell-surface receptors in the human genome. GPCRs are present on a wide variety …
Number of citations: 2 scholar.archive.org
SL Mínguez - 2011 - scholar.archive.org
Prostate cancer is a commonly diagnosed variety of cancer amongst men. Early prostate cancer causes no symptoms. In later stages of the disease it can cause symptoms similar to …
Number of citations: 0 scholar.archive.org
A Tedasen, S Choomwattana, P Graidist… - Journal of Molecular …, 2017 - Elsevier
Bursehernin (5′-desmethoxyyatein) is a natural lignan, which has anti-tumor activity in vitro. In this study, the binding-inhibitory effects of bursehernin were screening on selected 80 …
Number of citations: 6 www.sciencedirect.com
RJ Conway, C Valant, A Christopoulos… - Bioorganic & medicinal …, 2012 - Elsevier
A series of substituted 4-arylpiperidines and a smaller family of 4-aryl-1,2,3,6-tetrahydropyridines were synthesized and their biological activity at the 5-HT 2C receptor studied to …
Number of citations: 14 www.sciencedirect.com

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